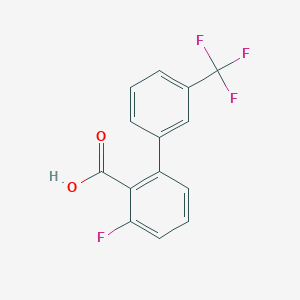

6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-[3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-11-6-2-5-10(12(11)13(19)20)8-3-1-4-9(7-8)14(16,17)18/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGQTTIQCNIRNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70691146 | |

| Record name | 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70691146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261750-21-3 | |

| Record name | 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70691146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluoro 2 3 Trifluoromethylphenyl Benzoic Acid and Structural Analogues

Retrosynthetic Strategies and Key Bond Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid, the most logical and common disconnection occurs at the biaryl C-C bond, which connects the fluorinated benzoic acid moiety and the trifluoromethylated phenyl ring.

This disconnection strategy leads to two primary synthons:

A fluorinated benzoic acid precursor , which acts as an electrophile or a nucleophile. This is typically a 2-halo-6-fluorobenzoic acid derivative (e.g., where X = Br, I) or a corresponding organometallic reagent.

A trifluoromethylated phenyl synthon , which serves as the complementary coupling partner. This is often an organoboron compound like (3-trifluoromethylphenyl)boronic acid for Suzuki-Miyaura coupling or an organozinc reagent for Negishi coupling.

The choice of which fragment acts as the nucleophile and which as the electrophile depends on the availability of starting materials and the specific cross-coupling reaction chosen. The presence of the carboxylic acid group on one of the rings requires careful consideration of reaction conditions to avoid unwanted side reactions.

Synthesis of Fluorinated Aromatic Precursors

The successful synthesis of the target molecule relies on the efficient preparation of its constituent aromatic precursors.

The preparation of fluorinated benzoic acid scaffolds can be achieved through several methods. One common approach is nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For instance, 1-arylbenziodoxolones can serve as effective precursors for the synthesis of 2-fluorobenzoic acids via nucleophilic fluorination using fluoride (B91410) salts in polar aprotic solvents. researchgate.netarkat-usa.org Another established method is the Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, although this method can sometimes have limitations in yield and scope. researchgate.net

Alternatively, directed ortho-metalation followed by reaction with an electrophilic fluorine source can be employed. Starting from readily available materials like 3-chloro-4-fluoro aniline, a series of reactions including diazotization and substitution can lead to the desired fluorinated benzoic acid core. derpharmachemica.com

Table 1: Selected Methods for Fluorinating Benzoic Acid Scaffolds

| Method | Precursor Example | Reagents | Key Features |

|---|---|---|---|

| Nucleophilic Fluorination | 1-Arylbenziodoxolone | CsF, DMF | Single-step preparation. arkat-usa.org |

| Schiemann Reaction | Diazonium tetrafluoroborate | Heat | Classic method for introducing fluorine. researchgate.net |

The trifluoromethyl (CF3) group is a crucial substituent in many pharmaceuticals and agrochemicals due to its ability to modulate electronic properties, lipophilicity, and metabolic stability. The preparation of trifluoromethylated phenyl synthons, such as (3-trifluoromethylphenyl)boronic acid, is a key step.

These synthons are often prepared from corresponding aryl halides. For example, 3-bromobenzotrifluoride (B45179) can be converted to its Grignard reagent or lithiated species, which is then reacted with a boron electrophile (e.g., triisopropyl borate) to yield the boronic acid after hydrolysis. More recently, methods for the direct trifluoromethylation of aromatic compounds have been developed. These include using hypervalent iodine reagents or visible-light-promoted reactions with reagents like trifluoromethyl phenyl sulfone, which can act as a trifluoromethyl radical precursor. researchgate.netcas.cn Additionally, [18F]trifluoromethylaryl labeling synthons can be prepared from boronic acids and [18F]fluoroform for applications in positron emission tomography (PET). snmjournals.org

Table 2: Common Trifluoromethylated Phenyl Synthons and Their Preparation

| Synthon Type | Starting Material Example | Typical Reagents | Reaction Type |

|---|---|---|---|

| Organoboron Reagent | 3-Bromobenzotrifluoride | Mg or n-BuLi, B(OiPr)3 | Grignard/Lithiation then Borylation |

| Organozinc Reagent | 3-Iodobenzotrifluoride | Zn dust | Direct insertion |

Cross-Coupling Approaches for Biaryl Bond Formation

The formation of the biaryl bond is the cornerstone of the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this transformation.

The Suzuki-Miyaura coupling is one of the most widely used methods for constructing C(sp²)–C(sp²) bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids. nih.govresearchgate.net In a typical synthesis of the target molecule, a 2-halo-6-fluorobenzoic acid derivative is coupled with (3-trifluoromethylphenyl)boronic acid in the presence of a palladium catalyst, a base, and a suitable solvent. thieme-connect.de

The choice of catalyst, ligand, and base is critical, especially when dealing with sterically hindered or electronically deactivated substrates. Palladium nanoparticles and specialized ligands have been developed to improve the efficiency of coupling reactions involving fluorinated substrates. mdpi.com For instance, the combination of CsF and Ag2O has been found to be essential for promoting the Suzuki-Miyaura coupling of inactive substrates like pentafluorophenylboronic acid. researchgate.netnih.gov

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Purpose |

|---|---|---|

| Catalyst | Pd(PPh3)4, Pd(OAc)2, Pd2(dba)3 | Facilitates oxidative addition and reductive elimination. |

| Ligand | PPh3, P(t-Bu)3, Biarylphosphines | Stabilizes the Pd center and influences catalytic activity. |

| Base | Na2CO3, K2CO3, CsF | Activates the boronic acid for transmetalation. |

| Solvent | Toluene, Dioxane, DMF, Water | Solubilizes reactants and influences reaction rate. |

While Suzuki-Miyaura coupling is prevalent, other metal-mediated reactions offer valuable alternatives for biaryl synthesis.

Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. It is known for its high reactivity and functional group tolerance. The synthesis of fluorinated biaryls can be achieved with high selectivity using specialized nickel or palladium catalysts. rsc.orgnih.gov

Hiyama Coupling : This method utilizes organosilanes as the organometallic partner. nih.gov A key advantage is the low toxicity and high stability of organosilicon reagents. organic-chemistry.org The reaction is typically activated by a fluoride source, such as TBAF, which generates a more reactive pentacoordinate silicon intermediate. nih.govorganic-chemistry.org This approach has been successfully applied to the synthesis of a wide variety of functionalized biaryl derivatives from aryltrifluorosilanes and aryl chlorides. nih.govorganic-chemistry.org

Iron-Catalyzed Coupling : To develop more sustainable and cost-effective methods, iron-catalyzed cross-coupling reactions have emerged as a promising alternative to those using precious metals. Iron(III) fluoride, in combination with N-heterocyclic carbene (NHC) ligands, has been shown to effectively catalyze the cross-coupling of aryl Grignard reagents with aryl chlorides, significantly suppressing the formation of unwanted homocoupling byproducts. organic-chemistry.orgresearchgate.net

Transition-Metal-Free Coupling : In some cases, biaryl coupling can be achieved without a transition metal catalyst. For instance, the coupling of electron-deficient fluorinated arenes with functionalized aryl nucleophiles can proceed via a nucleophilic aromatic substitution (SNAr) mechanism. d-nb.infonih.gov This approach operates under mild conditions and offers excellent chemoselectivity. nih.gov

These alternative methods provide a broad toolkit for synthetic chemists, allowing for the selection of the most appropriate strategy based on substrate scope, functional group compatibility, and cost considerations.

Functional Group Interconversions and Derivatization from Precursors

The synthetic utility of this compound and its analogues is significantly enhanced by the strategic interconversion of their key functional groups. These transformations not only facilitate the synthesis of the target molecule but also open avenues for the creation of diverse derivatives with potentially altered biological activities or physicochemical properties. The primary sites for such modifications are the carboxylic acid moiety and the trifluoromethyl group.

Carboxylic Acid Transformation to Reactive Intermediates (e.g., Acyl Chlorides)

The conversion of the carboxylic acid group into more reactive intermediates, such as acyl chlorides, is a cornerstone of derivatization strategies. Acyl chlorides are highly valued in organic synthesis due to their enhanced electrophilicity, which allows for facile reactions with a wide range of nucleophiles to form esters, amides, and other carbonyl derivatives.

Several standard reagents are employed for the transformation of carboxylic acids to acyl chlorides. The choice of reagent can be influenced by factors such as the scale of the reaction, the presence of other sensitive functional groups in the molecule, and desired purity of the product.

Common Chlorinating Agents:

| Reagent | Formula | Byproducts | Separation |

| Thionyl chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts are easily removed |

| Phosphorus(V) chloride | PCl₅ | POCl₃(l), HCl(g) | Fractional distillation required |

| Oxalyl chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Gaseous byproducts are easily removed |

Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its efficiency and the convenient removal of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous. The reaction proceeds by the initial formation of a highly reactive acyl chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.

Phosphorus(V) chloride (PCl₅) is another effective reagent that reacts with carboxylic acids to yield acyl chlorides. However, this reaction produces phosphorus oxychloride (POCl₃) as a liquid byproduct, which often necessitates purification by fractional distillation.

Oxalyl chloride ((COCl)₂) is a milder and more selective reagent compared to thionyl chloride. It is particularly useful for substrates that may be sensitive to the harsher conditions of other chlorinating agents. The reaction with oxalyl chloride also produces only gaseous byproducts (CO, CO₂, and HCl), simplifying the workup procedure.

The resulting acyl chloride of this compound serves as a versatile precursor for the synthesis of a variety of derivatives, enabling the exploration of structure-activity relationships.

Derivatization of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is generally considered to be a stable and robust functional group due to the high strength of the carbon-fluorine bonds. tcichemicals.com However, under specific and often forcing conditions, it can undergo transformations, providing a pathway to novel analogues.

One of the notable reactions of an aromatic trifluoromethyl group is its hydrolysis to a carboxylic acid group. This transformation typically requires strong acidic conditions, such as concentrated sulfuric acid, sometimes in the presence of a catalyst like boric acid. rsc.orgnih.govsemanticscholar.org This reaction is particularly useful for synthesizing dicarboxylic acid derivatives from precursors containing a trifluoromethyl group. The mechanism involves the protonation of the fluorine atoms, followed by nucleophilic attack by water. nih.gov

While the direct derivatization of the trifluoromethyl group in complex molecules like this compound can be challenging, research into C-F bond activation is an active area. tcichemicals.comresearchgate.net These advanced methods, often employing transition metal catalysts or strong Lewis acids, aim to selectively transform the CF₃ group into other functionalities. nih.govacs.org For instance, reductive defluorination can convert a trifluoromethyl group into a difluoromethyl (-CF₂H) or monofluoromethyl (-CH₂F) group, which can significantly alter the electronic and lipophilic properties of the molecule. nih.gov

Exploration of Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of this compound and its analogues is an increasingly important consideration, aiming to reduce the environmental impact of chemical processes. Green chemistry focuses on the design of products and processes that minimize the use and generation of hazardous substances.

Key principles of green chemistry relevant to the synthesis of fluorinated aromatic compounds include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitutions and eliminations that generate stoichiometric byproducts.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized or replaced with safer alternatives. The development of reactions in greener solvents like water or supercritical fluids, or even in solvent-free conditions, is a major goal. rsc.orgrsc.org

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis and mechanochemistry are emerging techniques that can often accelerate reactions and reduce energy input. rsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste.

Chemical Reactivity and Mechanistic Investigations of 6 Fluoro 2 3 Trifluoromethylphenyl Benzoic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The biphenyl (B1667301) structure of 6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid contains two distinct aromatic rings with different substitution patterns, leading to varied reactivity towards substitution reactions.

Ring A (Fluorobenzoic acid moiety): This ring is substituted with a fluorine atom, a carboxylic acid group, and a large 2-aryl substituent. All three groups are electron-withdrawing and thus deactivate the ring towards electrophilic aromatic substitution (SEAr). The directing effects of these substituents are as follows:

-F (Fluoro): Ortho, para-directing (due to +R effect) but deactivating (due to -I effect).

-COOH (Carboxyl): Meta-directing and deactivating (-I and -R effects).

-Ar (Aryl): Ortho, para-directing but can be deactivating depending on the substitution of the second ring.

Considering the positions, the fluorine is ortho to the carboxyl group and the aryl substituent. The carboxyl group is para to the aryl group. Electrophilic attack is highly disfavored on this ring due to the cumulative deactivating effects. If a reaction were to occur under harsh conditions, predicting the regioselectivity would be complex due to competing directing effects.

Ring B (Trifluoromethylphenyl moiety): This ring contains a powerful electron-withdrawing trifluoromethyl (-CF3) group. This group is strongly deactivating and a meta-director. Consequently, any electrophilic substitution on this ring would be extremely difficult and would be directed to the positions meta to the -CF3 group (positions 2', 4', and 6').

In contrast, nucleophilic aromatic substitution (SNAr) is more plausible, particularly on Ring A. The presence of the strongly electron-withdrawing carboxyl group and the fluorine atom (a good leaving group in SNAr) ortho to each other can facilitate the substitution of the fluorine atom by strong nucleophiles. The reaction proceeds via a Meisenheimer complex, the stability of which is enhanced by the electron-withdrawing substituents. Research on similar ortho-fluoro benzoic acids has shown that displacement of the fluoro group can occur with organolithium or Grignard reagents. researchgate.net

| Ring | Reaction Type | Predicted Reactivity | Key Influencing Factors | Predicted Regioselectivity |

|---|---|---|---|---|

| A (Fluorobenzoic acid) | Electrophilic (SEAr) | Highly Deactivated | -I/-R of -COOH; -I of -F; -I of -Ar(CF3) | Complex / No reaction |

| A (Fluorobenzoic acid) | Nucleophilic (SNAr) | Activated | -I/-R of -COOH; Good leaving group (-F) | Substitution at C-6 (position of -F) |

| B (Trifluoromethylphenyl) | Electrophilic (SEAr) | Strongly Deactivated | Strong -I/-R of -CF3 | Meta to -CF3 group |

| B (Trifluoromethylphenyl) | Nucleophilic (SNAr) | Deactivated | Lack of a suitable leaving group | No reaction |

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group is a key site of reactivity, though its accessibility is influenced by the bulky ortho-aryl substituent.

The 2-aryl substituent creates significant steric hindrance around the carboxylic acid. This "ortho effect" can dramatically slow down standard acid-catalyzed esterification and amidation reactions. researchgate.net To achieve these transformations efficiently, more reactive derivatives or specific coupling agents are typically required.

Esterification: Direct acid-catalyzed esterification with an alcohol would likely be very slow. Alternative methods include:

Conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), followed by reaction with an alcohol. rsc.org

Use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Microwave-assisted esterification, which has been shown to be effective for sterically hindered acids. mdpi.com

Amidation: Similar to esterification, direct thermal amidation with amines is inefficient. The use of coupling agents or conversion to an acyl chloride is the preferred route. Reagents like triphenylphosphine (B44618) oxide/oxalyl chloride have been reported to promote amidation of various carboxylic acids. researchgate.net

Anhydride Formation: Anhydride formation typically involves the reaction of the carboxylate with an acyl chloride. For a sterically hindered acid like this, the reaction would likely proceed by first converting the acid to its acyl chloride and then reacting it with a carboxylate salt.

Decarboxylation, the removal of the -COOH group, is a potential reaction for benzoic acid derivatives, often requiring high temperatures or catalysts. The presence of electron-withdrawing groups can facilitate this process. semanticscholar.org The ortho-substituent, while sterically hindering, can also promote decarboxylation by forcing the carboxyl group out of the plane of the aromatic ring, disrupting resonance stabilization. researchgate.net

Mechanisms for decarboxylation can vary:

Thermal Decarboxylation: Heating the acid, particularly in the presence of a copper catalyst (e.g., copper/quinoline), can induce decarboxylation. The reaction likely proceeds through a copper benzoate (B1203000) intermediate.

Radical Decarboxylation: Photochemical methods using copper catalysts can enable radical decarboxylation at much lower temperatures (e.g., 35 °C) to generate an aryl radical, which can then be trapped. nih.gov

Acid-Catalyzed Decarboxylation: In strong acidic solutions, protonation of the ipso-carbon can lead to the loss of CO2. The mechanism involves the formation of a σ-complex. researchgate.net

The decomposition of related biphenyl carboxylic acids has been shown to proceed through decarboxylation to yield the corresponding biphenyl, or through intramolecular cyclization to form fluorenone derivatives at high temperatures. acs.org

Stability and Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is generally considered one of the most stable and robust functional groups due to the high strength of the C-F bond. However, under specific and often harsh conditions, it can undergo transformations.

Defluorination of an aromatic trifluoromethyl group is challenging but can be achieved under certain chemical conditions.

Superacidic Conditions: In the presence of Brønsted superacids like triflic acid (CF3SO3H), trifluoromethyl-substituted arenes can undergo protolytic defluorination. The proposed mechanism involves the protonation of the fluorine atoms, leading to the formation of highly reactive benzylic cations or acylium cations, which can then participate in reactions such as Friedel-Crafts acylations. nih.gov

Basic/Aqueous Conditions: While generally stable, the hydrolysis of trifluoromethyl groups to carboxylic acids can occur under forcing basic conditions. Studies on trifluoromethylphenols have shown that spontaneous aqueous defluorination can occur, proceeding via an E1cb-like mechanism driven by deprotonation of a nearby acidic proton, followed by β-elimination of fluoride (B91410). semanticscholar.orgacs.org For the title compound, such a mechanism is less likely due to the absence of an appropriately positioned acidic proton relative to the -CF3 group.

Reductive Defluorination: Some methods achieve selective reduction of Ar-CF3 to Ar-CF2H using base-promoted elimination, which forms a difluoro-p-quinomethide intermediate that is trapped by a nucleophile. researchgate.net

The trifluoromethyl group exerts a profound electronic influence on the aromatic ring to which it is attached (Ring B).

Electron-Withdrawing Nature: Due to the high electronegativity of fluorine, the -CF3 group is a very strong electron-withdrawing group, acting through both the inductive (-I) and resonance (-R) effects (hyperconjugation with C-F antibonding orbitals).

Deactivation of Aromatic Ring: This strong electron withdrawal significantly reduces the electron density of the aromatic ring, making it much less nucleophilic and thus highly deactivated towards electrophilic aromatic substitution.

Meta-Directing Effect: During electrophilic aromatic substitution, the deactivating nature of the -CF3 group destabilizes the ortho and para arenium ion intermediates more than the meta intermediate. Consequently, electrophilic attack, if it occurs, is directed to the meta position.

| Functional Group | Reaction | Controlling Factors | Typical Conditions / Reagents |

|---|---|---|---|

| Carboxylic Acid | Esterification / Amidation | Steric Hindrance (ortho-effect) | SOCl2 then ROH/R2NH; DCC/DMAP |

| Decarboxylation | Electron-withdrawing groups; ortho-substituent | High Temperature; Copper catalysts; Photochemical methods | |

| Trifluoromethyl Group | Defluorination | Harsh Conditions Required | Superacids (CF3SO3H); Strong Base/Heat |

| Influence on Ring B | Strong -I and -R Effects | Deactivates ring; Directs electrophiles to meta position | |

| Fluoro Group | Nucleophilic Substitution | Activation by ortho -COOH | Strong nucleophiles (e.g., organolithiums) |

Influence of Remote Fluorine Substitution on Reactivity

The reactivity of this compound is significantly modulated by the electronic properties of its fluorine substituents. The presence of a fluorine atom at the 6-position of the benzoic acid ring, remote from the carboxylic acid group, and a trifluoromethyl group on the adjacent phenyl ring, introduces strong inductive and mesomeric effects that influence the molecule's chemical behavior.

The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect (σI), which decreases the electron density of the aromatic ring. nih.gov This effect tends to stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid compared to its non-fluorinated analog. libretexts.org The trifluoromethyl group also exerts a powerful electron-withdrawing inductive effect, further enhancing the acidity of the benzoic acid.

Conversely, fluorine can also exhibit a positive mesomeric effect (σR) by donating its lone pair of electrons to the aromatic π-system. nih.gov However, in the case of fluorinated benzoic acids, the inductive effect is generally considered to be dominant in determining the acidity. quora.com The interplay of these electronic effects governs the reactivity of the carboxylic acid group and the aromatic rings in various chemical transformations.

For instance, in nucleophilic aromatic substitution reactions, the strong electron-withdrawing nature of the fluorine and trifluoromethyl groups deactivates the aromatic rings towards electrophilic attack but can activate them towards nucleophilic attack, particularly at positions ortho and para to the activating groups. The fluorine atom itself can act as a leaving group in certain nucleophilic substitution reactions.

The electronic effects of these substituents also influence reactions involving the carboxylic acid group, such as esterification and amide bond formation. The increased electrophilicity of the carbonyl carbon, due to the electron-withdrawing substituents, can enhance the rate of nucleophilic attack at this position.

While specific experimental data on the reactivity of this compound is not extensively available in the reviewed literature, the expected influence of the fluorine and trifluoromethyl substituents can be summarized based on their known electronic properties.

Table 1: Electronic Properties of Key Substituents

| Substituent | Inductive Effect (σI) | Mesomeric Effect (σR) | Overall Effect on Acidity |

| -F | Strongly Electron-Withdrawing | Weakly Electron-Donating | Increases |

| -CF3 | Strongly Electron-Withdrawing | Negligible | Strongly Increases |

This table provides a qualitative summary of the electronic effects of the fluorine and trifluoromethyl groups, which are key to understanding the reactivity of this compound.

In reactions such as directed lithiation, the presence and position of the fluoro group can influence the regioselectivity of metalation. rsc.org The interplay between the directing effects of the carboxylic acid group and the fluorine substituent determines the position of lithiation and subsequent functionalization.

Furthermore, in the context of degradation or metabolism, the position of the fluorine atom can be critical. For example, studies on the bacterial degradation of fluorobenzoates have shown that the position of the fluorine substituent determines the metabolic pathway and can sometimes lead to the formation of dead-end metabolites. nih.gov

Advanced Spectroscopic Characterization of 6 Fluoro 2 3 Trifluoromethylphenyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For 6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of the atomic connectivity and spatial relationships.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the two aromatic rings and the carboxylic acid proton. The carboxylic acid proton (–COOH) would typically appear as a broad singlet far downfield, generally above 10 ppm, due to its acidic nature. docbrown.info The protons on the fluorinated benzoic acid ring and the trifluoromethylphenyl ring will exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings.

The ¹³C NMR spectrum provides information on each unique carbon environment. The carboxyl carbon (–COOH) is expected to resonate at the downfield end of the spectrum, typically in the range of 165-175 ppm. docbrown.info The carbon atoms attached to fluorine will show large one-bond coupling constants (¹JC-F), while carbons two or three bonds away will show smaller couplings. rsc.org Similarly, the trifluoromethyl (–CF₃) carbon will appear as a quartet due to coupling with the three fluorine atoms. Aromatic carbons typically appear in the 110-140 ppm range. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

| Atom | Predicted ¹H δ (ppm) | Predicted Multiplicity | Predicted ¹³C δ (ppm) | Predicted C-F Coupling (Hz) |

| COOH | > 10.0 | br s | ~168 | - |

| C-F (Ring A) | - | - | ~160 | ¹JCF ≈ 250 |

| C-H (Ring A) | 7.0 - 7.6 | m | ~115 - 135 | ²JCF, ³JCF |

| C-CF₃ (Ring B) | - | - | ~131 (q) | ²JCF ≈ 32 |

| C-H (Ring B) | 7.5 - 8.2 | m | ~125 - 135 | ³JCF, ⁴JCF |

| CF₃ | - | - | ~124 (q) | ¹JCF ≈ 272 |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. nih.gov For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum.

Aryl-Fluoride: The single fluorine atom attached to the benzoic acid ring would appear as a multiplet, with its chemical shift influenced by the electronic environment. Typical shifts for fluorobenzenes are in the range of -100 to -140 ppm relative to CFCl₃. alfa-chemistry.com

Trifluoromethyl Group: The –CF₃ group would appear as a singlet (in a proton-decoupled spectrum) at a characteristic chemical shift, typically between -60 and -65 ppm. rsc.org

The significant difference in chemical shifts allows for easy differentiation of the two fluorine environments. biophysics.org Furthermore, ¹⁹F NMR is an excellent tool for reaction monitoring. During the synthesis of this compound, the disappearance of the fluorine signals of the starting materials and the appearance of the two characteristic signals of the product can be tracked in real-time to determine reaction kinetics and completion. biophysics.org

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling relationships. sdsu.edu It would show correlations between adjacent protons on each of the aromatic rings, allowing for the assignment of protons within each spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). columbia.edu It is used to definitively assign the carbon signal for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). columbia.edu HMBC is crucial for connecting the different fragments of the molecule. Key expected correlations would include:

Correlations from the protons on one ring to the carbons of the other ring, confirming the biaryl linkage.

Correlations from the protons ortho to the carboxylic acid to the carboxyl carbon, confirming its position.

Correlations from protons on the trifluoromethyl-substituted ring to the quaternary carbon bearing the CF₃ group. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O–H stretching band would be observed from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers formed by carboxylic acids in the solid state. The C=O stretch of the carbonyl group will give a strong, sharp absorption band, typically around 1700 cm⁻¹. Other significant bands would include aromatic C=C stretching in the 1450-1600 cm⁻¹ region, C–O stretching around 1300 cm⁻¹, and strong C–F stretching vibrations for both the aryl-F and CF₃ groups, expected in the 1100-1350 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give strong Raman signals where IR signals may be weak. The C=O and C-F bonds are also Raman active. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Intensity |

| O–H stretch (carboxylic acid dimer) | 2500 - 3300 | Broad, Strong |

| C–H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (carboxylic acid) | ~1700 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C–F stretch (CF₃ and Ar-F) | 1100 - 1350 | Strong |

| O–H bend | ~1420 | Medium |

| C–O stretch | ~1300 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₄H₈F₄O₂), the calculated molecular weight is 298.04 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 298. The fragmentation pattern can be predicted based on the known behavior of benzoic acids and aromatic compounds. docbrown.info Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): [M – 17]⁺, leading to a prominent peak at m/z 281, corresponding to the stable acylium ion.

Loss of the carboxyl group (•COOH): [M – 45]⁺, resulting in a peak at m/z 253.

Decarboxylation (loss of CO₂): This can occur from the [M – OH]⁺ fragment, leading to a peak at m/z 237.

Cleavage of the biaryl bond: This would lead to fragments corresponding to the individual substituted phenyl rings. nih.gov

Table 3: Predicted Key Fragments in Mass Spectrometry

| m/z | Predicted Fragment Ion | Loss from Molecular Ion |

| 298 | [C₁₄H₈F₄O₂]⁺˙ | Molecular Ion |

| 281 | [C₁₄H₇F₄O]⁺ | •OH |

| 253 | [C₁₃H₇F₄]⁺ | •COOH |

| 237 | [C₁₃H₇F₄]⁺ (from m/z 281) | •OH, CO₂ |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise bond lengths, bond angles, and information about intermolecular interactions. While a specific crystal structure for this compound is not available, its solid-state conformation can be reliably predicted based on closely related structures, such as 2-chloro-6-fluorobenzoic acid and other ortho-substituted benzoic acids. nih.govnih.gov

Two key structural features are anticipated:

Dimerization: Like most carboxylic acids, the molecules are expected to form centrosymmetric dimers in the crystal lattice through strong hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.gov

Molecular Conformation: Due to significant steric hindrance between the substituents at the ortho positions (the fluorine atom and the trifluoromethylphenyl group), the two aromatic rings will not be coplanar. A large dihedral angle between the planes of the two rings is expected. Furthermore, the carboxylic acid group will be twisted out of the plane of its attached benzene (B151609) ring. nih.gov This twisting is a common feature in ortho-substituted benzoic acids. nih.gov

Table 4: Expected Structural Parameters from X-ray Crystallography

| Parameter | Expected Value | Comment |

| O-H···O Hydrogen Bond Distance | ~2.65 Å | Characteristic of carboxylic acid dimers. |

| C=O Bond Length | ~1.25 Å | Typical double bond character. |

| C–O Bond Length | ~1.30 Å | Typical single bond character. |

| Dihedral Angle (Ring A vs. Ring B) | > 50° | Due to steric repulsion between ortho substituents. |

| Dihedral Angle (COOH vs. Ring A) | > 20° | Due to steric repulsion from the ortho-fluoro substituent. |

Molecular Conformation and Dihedral Angles

The molecular conformation of biaryl-containing benzoic acids is largely defined by the dihedral angle between the aromatic rings and the twist of the carboxylic acid group relative to its attached phenyl ring. These parameters are influenced by the steric and electronic effects of the substituents.

For instance, in the related compound 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid , the dihedral angle between the mean planes of the two benzene rings is a significant 88.7 (2)°. nih.gov This near-perpendicular arrangement is a common feature in sterically hindered biaryl systems. Furthermore, the carboxylic acid group in this molecule is twisted by 13.6 (7)° from the mean plane of its attached aromatic ring, a deviation caused by the steric hindrance of the ortho-substituent. nih.gov

In another example, 2,4,6-Trifluorobenzoic acid , the carboxylic acid group is also twisted out of the plane of the aromatic system. The angle enclosed by the least-squares plane of the carboxyl group and the plane of the aromatic ring is 38.17 (7)°. nih.gov This significant rotation is a strategy to minimize repulsion between the ortho-fluorine atoms and the carboxylic acid group.

Computational studies on compounds like 2,6-difluorobenzoic acid further illuminate these conformational preferences. The calculated angle between the carboxylic group and the aromatic ring is 47.1° for the cis conformer. Such studies help in understanding the energetic landscape of different rotational isomers.

Table 1: Illustrative Dihedral Angles in Related Benzoic Acid Derivatives

| Compound | Dihedral Angle between Phenyl Rings | Angle of Carboxyl Group relative to Phenyl Ring |

|---|---|---|

| 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid | 88.7 (2)° nih.gov | 13.6 (7)° nih.gov |

| 2,4,6-Trifluorobenzoic acid | N/A | 38.17 (7)° nih.gov |

| 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (Molecule A) | 43.94 (8)° researchgate.net | N/A |

Note: This table contains data for related but different compounds and is for illustrative purposes only.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A hallmark of carboxylic acid crystal structures is the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds. This is observed in the crystal structure of 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid , where these interactions generate R22(8) graph-set motifs. nih.gov Similarly, 2,4,6-Trifluorobenzoic acid molecules are linked into centrosymmetric dimeric units by intermolecular O-H···O hydrogen bonds. nih.gov

In addition to hydrogen bonding, other weak interactions contribute to the crystal lattice. In 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid , weak C-H···F interactions are also present. nih.gov The crystal packing of 2,4,6-Trifluorobenzoic acid showcases dispersive F···O contacts [2.8849 (16) Å] that connect the hydrogen-bonded dimers into infinite strands. nih.gov

π-π stacking is another important non-covalent interaction that influences the crystal packing. In the structure of 2,4,6-Trifluorobenzoic acid , the aromatic rings exhibit π-stacking. The distance between the centers of gravity of two neighboring aromatic rings is 3.7501 (8) Å. nih.gov For the amide derivative, 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide , weak offset π–π interactions are present, with intercentroid distances of 3.868 (1) and 3.855 (1) Å. researchgate.net

Table 2: Illustrative Intermolecular Interactions in Related Benzoic Acid Derivatives

| Compound | Primary Hydrogen Bonding Motif | Other Significant Interactions |

|---|---|---|

| 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid | O-H···O hydrogen bonds forming R22(8) dimers nih.gov | Weak C-H···F interactions nih.gov |

| 2,4,6-Trifluorobenzoic acid | O-H···O hydrogen bonds forming centrosymmetric dimers nih.gov | Dispersive F···O contacts; π-stacking nih.gov |

Note: This table contains data for related but different compounds and is for illustrative purposes only.

Computational Chemistry and Molecular Modeling Studies of 6 Fluoro 2 3 Trifluoromethylphenyl Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to predict the electronic structure and other properties of molecules. nih.govmdpi.com By applying DFT methods, a comprehensive understanding of 6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid can be achieved.

Geometry Optimization and Conformational Landscape Analysis

The three-dimensional arrangement of atoms and the rotational flexibility around single bonds define the conformational landscape of a molecule. For this compound, the key degrees of freedom are the rotation around the C-C bond connecting the two phenyl rings and the C-COOH bond of the carboxylic acid group.

DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to find the minimum energy conformations. researchgate.net For substituted benzoic acids, particularly those with ortho substituents like the fluorine atom in the target molecule, steric hindrance plays a significant role in determining the preferred geometry. nih.gov The presence of the fluorine atom ortho to the carboxylic acid group is expected to induce non-planarity, causing the carboxylic group to twist out of the plane of its attached phenyl ring. nih.gov Studies on 2-fluorobenzoic acid have identified multiple stable conformers, with the relative energies depending on intramolecular interactions. nih.govaip.org Similarly, the bulky trifluoromethylphenyl group will influence the dihedral angle between the two aromatic rings. The final optimized geometry represents a balance between steric repulsion and electronic effects, such as conjugation.

Table 1: Predicted Stable Conformations of Substituted Benzoic Acids from DFT Studies. (Illustrative data based on typical findings for similar compounds)

| Conformer | Dihedral Angle (Ring-COOH) | Dihedral Angle (Ring-Ring) | Relative Energy (kJ/mol) |

|---|---|---|---|

| Conformer A | ~30-50° | ~40-60° | 0.00 |

| Conformer B | ~30-50° | ~120-140° | 5-10 |

| Conformer C | ~150-170° | ~40-60° | 12-18 |

Note: This table is illustrative and represents typical values found in computational studies of sterically hindered biaryl benzoic acids.

Electronic Structure, Charge Distribution, and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). scispace.com The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties from DFT Calculations.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -7.0 to -6.5 | Indicates electron-donating capability |

| LUMO Energy | -1.5 to -1.0 | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 | Relates to chemical stability and reactivity |

Note: This table provides typical energy ranges for substituted aromatic carboxylic acids as predicted by DFT methods. researchgate.netijastems.orgschrodinger.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors, which can be converted into chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei. ucl.ac.uknih.gov By comparing calculated shifts with experimental data, the proposed structure and conformational assignments can be validated. acs.orgnih.gov For this compound, theoretical predictions would be particularly valuable for assigning the signals of the various aromatic protons and carbons, as well as the distinct signals for the fluorine atom and the trifluoromethyl group. researchgate.net

Similarly, computational frequency analysis can predict the vibrational (infrared and Raman) spectra. researchgate.netnih.gov Each calculated vibrational mode can be assigned to specific molecular motions, such as C-H stretches, C=O stretches of the carboxylic acid, and vibrations involving the C-F and C-CF₃ bonds. mdpi.comresearchgate.net Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, improving the agreement with experimental spectra. ucl.ac.uk

Table 3: Representative Predicted Vibrational Frequencies (cm⁻¹) and Assignments. (Based on typical DFT results for related molecules)

| Predicted Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3500-3400 | O-H stretch (monomer) |

| ~3100-3000 | Aromatic C-H stretch |

| ~1750-1720 | C=O stretch (monomer) |

| ~1600-1450 | Aromatic C=C stretch |

| ~1300-1200 | C-O stretch, O-H bend |

| ~1180-1130 | C-F stretch, CF₃ symmetric stretch |

Note: This table is illustrative. Experimental values, especially for O-H and C=O stretches, are highly dependent on intermolecular hydrogen bonding (e.g., dimer formation). acs.org

Theoretical Investigation of Thermochemical Properties

Quantum chemical calculations can provide valuable thermochemical data, such as the enthalpy of formation (ΔH_f), entropy (S), and Gibbs free energy (G). acs.orgmdpi.com These properties are essential for understanding the stability of the molecule and the thermodynamics of reactions in which it may participate. By performing frequency calculations, zero-point vibrational energy (ZPVE) and thermal corrections can be obtained, allowing for the determination of these properties at different temperatures. mdpi.com For a molecule like this compound, these calculations can help predict its stability relative to other isomers or related compounds. mdpi.com

Table 4: Illustrative Calculated Thermochemical Properties at 298.15 K.

| Property | Typical Value | Unit |

|---|---|---|

| Enthalpy of Formation (ΔH_f) | -950 to -1150 | kJ/mol |

| Standard Entropy (S°) | 450 to 550 | J/(mol·K) |

| Gibbs Free Energy of Formation (ΔG_f) | -800 to -1000 | kJ/mol |

Note: These values are estimations based on group contribution methods and DFT calculations for structurally similar fluorinated aromatic compounds.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations identify energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, typically in a simulated solvent environment. gu.seresearchgate.net MD simulations are particularly useful for exploring the full conformational space of flexible molecules by modeling the movements of atoms according to classical mechanics. ucl.ac.ukrsc.org

For this compound, an MD simulation would involve placing the molecule in a box of explicit solvent molecules (e.g., water or DMSO) and simulating its motion over nanoseconds. This allows for the observation of rotational dynamics around the single bonds, the stability of different conformations, and the interactions between the solute and solvent molecules. acs.org The results can reveal the most populated conformational states in solution, which may differ from the gas-phase minimum energy structure due to solvent effects.

In Silico Docking Studies and Ligand-Target Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.govijpbs.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. drugtargetreview.comcancer.gov

Given the structural motifs present in this compound—such as the fluorinated phenyl rings and the carboxylic acid group—it could be docked against various protein targets to explore its potential as an inhibitor. The trifluoromethyl group can enhance binding affinity through favorable interactions and increase lipophilicity, which is beneficial for cell membrane permeability. mdpi.comnih.gov The fluorine atom can also participate in specific interactions with protein residues. nih.gov The carboxylic acid group is a key functional group that can form strong hydrogen bonds and salt bridges with amino acid residues like arginine or lysine (B10760008) in a protein's active site. mdpi.com

Docking simulations would predict the binding pose and calculate a scoring function to estimate the binding affinity. Analysis of the docked pose would reveal key intermolecular interactions, such as:

Hydrogen bonds: Between the carboxylic acid group and polar residues.

Hydrophobic interactions: Involving the phenyl rings.

π-π stacking: Between the aromatic rings and residues like phenylalanine, tyrosine, or tryptophan.

Halogen bonds or other specific fluorine interactions: Involving the fluorine and trifluoromethyl substituents. stmjournals.com

These studies can generate hypotheses about the potential biological targets of this compound and guide further experimental validation. mdpi.com

Prediction of Binding Modes with Macromolecular Targets

Computational studies are instrumental in predicting how small molecules like this compound interact with biological macromolecules. Through molecular docking simulations, researchers can forecast the preferred binding orientation of a ligand within the active site of a protein, providing insights into its potential biological activity. While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on structurally related benzoic acid derivatives.

Molecular docking simulations for various benzoic acid derivatives have been successfully employed to predict their binding affinities and modes with a range of protein targets. nih.gov For instance, studies on substituted benzoic acid inhibitors have revealed that the benzoic acid scaffold can effectively occupy hydrophobic pockets within enzyme active sites. nih.gov The orientation of the molecule is often governed by the formation of key interactions, such as hydrogen bonds involving the carboxylic acid group and hydrophobic interactions with aromatic or aliphatic residues. nih.govnih.gov

In the case of this compound, a hypothetical docking study would likely show the carboxylic acid group forming crucial hydrogen bonds with polar residues (e.g., Arginine, Lysine, or Asparagine) in a target's active site. nih.gov The trifluoromethylphenyl and fluoro-substituted phenyl rings would be predicted to engage in hydrophobic and aromatic stacking interactions with nonpolar residues like Leucine, Valine, and Phenylalanine. nih.gov The specific conformational arrangement, or "binding pose," would be the one that maximizes these favorable interactions, leading to the lowest predicted binding energy.

The following table illustrates potential macromolecular targets for benzoic acid derivatives as identified in various computational and experimental studies, which could be considered for future investigations of this compound.

| Potential Macromolecular Target | PDB ID | Rationale for Consideration |

| Carbonic Anhydrase II | 3FFP | Benzoic acid derivatives have been docked against this target, suggesting potential inhibitory activity. |

| SARS-CoV-2 Main Protease | 6LU7 | In silico screening has explored benzoic acid derivatives as potential inhibitors. nih.gov |

| β-ketoacyl-acyl carrier protein synthase III (FabH) | 1HNJ | QSAR studies have identified benzoylaminobenzoic acid derivatives as inhibitors. nih.gov |

| Anti-apoptotic proteins (e.g., Mcl-1, Bfl-1) | 3MQP | Substituted benzoic acids have been identified as dual inhibitors. nih.gov |

Analysis of Specific Interactions within Active Sites

Building upon the predicted binding modes, a detailed analysis of the specific intermolecular interactions between this compound and the amino acid residues of a hypothetical active site can be performed. These interactions are critical for the stability of the ligand-protein complex and are the primary determinants of binding affinity and selectivity.

Computational tools allow for the visualization and characterization of various types of interactions, including:

Hydrogen Bonds: The carboxylic acid group of the molecule is a prime candidate for forming strong hydrogen bonds with suitable donor or acceptor groups on amino acid side chains (e.g., the guanidinium (B1211019) group of Arginine or the hydroxyl group of Serine). nih.gov

Hydrophobic Interactions: The two phenyl rings, particularly the one bearing the trifluoromethyl group, are expected to form extensive hydrophobic interactions with nonpolar residues in the active site. The fluorine atom can also participate in hydrophobic interactions. nih.gov

Pi-Pi Stacking: The aromatic rings of the molecule can engage in pi-pi stacking interactions with the side chains of aromatic amino acids such as Phenylalanine, Tyrosine, and Tryptophan.

Halogen Bonds: The fluorine atom on the benzoic acid ring could potentially form a halogen bond with a nucleophilic atom (e.g., a backbone carbonyl oxygen) in the active site, although this is generally a weaker interaction.

The table below summarizes the types of interactions that would be anticipated between this compound and a hypothetical protein active site, based on computational studies of similar molecules.

| Type of Interaction | Functional Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carboxylic acid (-COOH) | Arginine, Lysine, Histidine, Serine, Threonine, Asparagine, Glutamine, Aspartate, Glutamate |

| Hydrophobic Interactions | Phenyl rings, Trifluoromethyl group (-CF3), Fluorine (-F) | Alanine, Valine, Leucine, Isoleucine, Proline, Methionine, Phenylalanine, Tryptophan |

| Pi-Pi Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Halogen Bonding | Fluorine (-F) | Backbone carbonyl oxygen, Serine, Threonine |

Computational Approaches for Structure-Activity Relationship (SAR) Elucidation

Computational methods are pivotal in elucidating the Structure-Activity Relationship (SAR) of a series of compounds, providing a rational basis for designing more potent and selective molecules. For a compound like this compound, computational SAR studies would involve systematically modifying its structure and calculating the effect of these modifications on its predicted binding affinity or other relevant properties.

Quantitative Structure-Activity Relationship (QSAR) is a prominent computational technique used in this context. QSAR models aim to establish a mathematical correlation between the chemical structures of a set of molecules and their biological activities. nih.govjmaterenvironsci.com These models are built using molecular descriptors, which are numerical representations of various physicochemical properties of the molecules.

For a series of analogs of this compound, relevant descriptors for a QSAR study would include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electron-withdrawing nature of the fluorine and trifluoromethyl groups would significantly influence these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which is crucial for membrane permeability and binding to hydrophobic pockets. nih.gov

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, reflecting its connectivity and branching.

A hypothetical QSAR study on analogs of this compound might reveal that increasing the hydrophobicity of a particular region of the molecule enhances its activity, while steric bulk at another position is detrimental. nih.gov For example, a QSAR model could indicate that electron-withdrawing substituents on the phenyl rings are crucial for activity. iomcworld.com

The following table presents a hypothetical dataset that could be used to build a QSAR model for analogs of the title compound, illustrating the types of descriptors and their potential impact on biological activity.

| Compound ID | R1-substituent | R2-substituent | LogP | Molecular Weight | Predicted pIC50 |

| 1 | H | H | 4.1 | 298.2 | 5.2 |

| 2 | F | H | 4.3 | 316.2 | 5.5 |

| 3 | H | Cl | 4.6 | 332.7 | 5.8 |

| 4 | OCH3 | H | 4.0 | 328.3 | 5.1 |

| 5 | H | NO2 | 4.2 | 343.2 | 6.1 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions at a molecular level. rsc.org By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and identify the most favorable route. This is particularly valuable for understanding the synthesis of complex molecules like this compound and for optimizing reaction conditions.

Computational studies can be used to:

Identify Transition States: These are the highest energy points along the reaction coordinate and are crucial for determining the reaction rate. Computational methods can determine the geometry and energy of these fleeting structures.

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, dictates how fast a reaction will proceed. Lower activation energies correspond to faster reactions.

Evaluate Reaction Intermediates: Many reactions proceed through one or more intermediate species. Computational chemistry can help to identify these intermediates and assess their stability.

Assess the Role of Catalysts: In catalyzed reactions, computational models can elucidate how the catalyst interacts with the reactants to lower the activation energy and facilitate the reaction. acs.org

Predict Regioselectivity and Stereoselectivity: When a reaction can lead to multiple products, computational methods can predict which product is most likely to be formed by comparing the activation energies of the different reaction pathways.

The table below outlines a hypothetical reaction step in the synthesis of a fluorinated benzoic acid and the types of information that could be obtained from a computational study of its mechanism.

| Reaction Step | Computational Method | Information Gained |

| Nucleophilic Aromatic Substitution (Fluorination) | Density Functional Theory (DFT) | Geometry and energy of the Meisenheimer complex (intermediate), transition state structure, activation energy, effect of solvent. |

| Suzuki Cross-Coupling (C-C bond formation) | DFT, Ab initio methods | Structure of the catalytic cycle intermediates (oxidative addition, transmetalation, reductive elimination), activation energies for each step, influence of ligands on the catalyst. acs.org |

| Oxidation of a Methyl Group to Carboxylic Acid | DFT | Mechanism of C-H bond activation, identification of radical intermediates, energy profile of the oxidation process. |

Advanced Applications and Future Research Directions for 6 Fluoro 2 3 Trifluoromethylphenyl Benzoic Acid

Utility as a Synthetic Building Block for Complex Organic Molecules

Fluorinated building blocks are instrumental in modern organic synthesis due to the unique properties conferred by fluorine atoms, such as high electronegativity, small atomic size, and the strength of the carbon-fluorine bond. ossila.com These characteristics make compounds like 6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid highly valuable for constructing sophisticated molecular structures.

The structure of this compound, featuring a bi-aryl scaffold, is a key precursor for developing complex fluorinated aromatic systems. The carboxylic acid group serves as a versatile handle for a variety of chemical transformations. For instance, it can be readily converted into an acyl chloride, which can then be used in Friedel-Crafts acylation reactions to append the molecule to other aromatic systems. ossila.com It can also participate in amination reactions to form amide bonds, a fundamental linkage in many biologically active molecules and functional materials. ossila.comossila.com

The presence of both a fluorine atom and a trifluoromethyl group significantly influences the reactivity and properties of the resulting molecules. The trifluoromethyl group, a strong electron-withdrawing group, can deactivate the aromatic ring, while also enhancing metabolic stability and lipophilicity in derivative compounds. nih.gov This electronic nature is a critical tool for chemists to fine-tune the properties of the larger molecules they construct. Researchers can leverage this compound to create novel, sterically hindered bi-aryl compounds and other complex aromatic architectures that are foundational to developing new materials and therapeutic agents.

The field of material science increasingly relies on fluorinated organic compounds to develop materials with enhanced stability, specific electronic properties, and tailored physical characteristics. chemimpex.com While specific research on this compound in material science is still emerging, the properties of analogous fluorinated benzoic acids suggest significant potential.

For example, fluorinated benzoic acid derivatives are used as intermediates in the synthesis of liquid crystals and materials for Organic Light Emitting Diodes (OLEDs). upfluorochem.com The introduction of fluorine atoms can influence the packing of molecules in the solid state and their electronic energy levels, which are critical parameters for these applications. The rigid structure and polar functional groups of this compound make it a candidate for designing new liquid crystalline phases or for creating components of advanced polymers with high thermal stability and specific dielectric properties.

Table 1: Potential Material Science Applications

| Application Area | Potential Role of this compound |

|---|---|

| Liquid Crystals | Core component for creating new mesophases with tailored transition temperatures and optical properties. |

| OLEDs | Building block for host materials or electron-transporting layers, leveraging its electronic properties. |

| Advanced Polymers | Monomer or additive to enhance thermal stability, chemical resistance, and dielectric performance. |

Research in Medicinal Chemistry Scaffold Design and Optimization

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the drug-like properties of molecules. nih.gov These groups can improve metabolic stability, binding affinity, and bioavailability. This compound represents a valuable scaffold for designing and optimizing new therapeutic agents. chemimpex.com

A "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups are attached to interact with a biological target. nih.gov this compound provides a rigid and tunable scaffold for developing inhibitors or modulators of specific enzymes or receptors. Its bi-aryl structure allows for the precise spatial orientation of substituents, which is crucial for achieving high binding affinity and selectivity.

For instance, similar fluorinated benzoic acid derivatives have been used to synthesize potent inhibitors for targets like the epidermal growth factor receptor (EGFR) and to develop potassium channel openers for treating epilepsy. ossila.comossila.com The unique substitution pattern of this compound can be exploited to explore new chemical space in drug discovery, potentially leading to the development of novel drugs with improved efficacy and safety profiles. The strategy of "scaffold hopping," where parts of a known drug molecule are replaced with novel chemical motifs to improve properties, could utilize this compound to generate new intellectual property and overcome challenges with existing drug classes.

A pharmacophore is the three-dimensional arrangement of electronic and steric features of a molecule that is necessary for its interaction with a specific biological target. The distinct features of this compound—a hydrogen bond donor/acceptor (carboxylic acid), a halogen bond donor (fluorine), and a lipophilic, sterically defined region (trifluoromethylphenyl group)—make it an excellent tool for pharmacophore exploration.

By systematically modifying the core structure and observing the effects on biological activity, medicinal chemists can map the key interactions required for molecular recognition. The trifluoromethyl group, in particular, is known to participate in favorable interactions with biological targets and can serve as a bioisostere for other chemical groups, like a chlorine atom. nih.gov This allows for the fine-tuning of a molecule's binding selectivity and pharmacokinetic profile. nih.gov

Table 2: Pharmacophoric Features and Their Roles

| Feature | Group | Potential Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Donor/Acceptor | Carboxylic Acid (-COOH) | Forms key hydrogen bonds with amino acid residues in a target's active site. |

| Halogen Bond Donor | Fluorine (-F) | Participates in halogen bonding, a specific and directional non-covalent interaction. |

| Lipophilic/Steric Group | Trifluoromethylphenyl | Enhances binding through hydrophobic interactions and provides steric bulk to orient the molecule. |

Exploration in Agrochemical Research and Development

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, is critical for ensuring global food security. nih.gov Organofluorine compounds have become increasingly important in this sector, as the inclusion of fluorine can significantly enhance the biological activity and selectivity of pesticides. ossila.comnih.gov

Development of Advanced Analytical Methodologies for Fluorinated Species

The accurate detection and quantification of fluorinated species like this compound are crucial for environmental monitoring, process control in manufacturing, and various research applications. The development of sensitive and selective analytical methods is therefore a significant area of research. Several advanced techniques have been established for the analysis of fluorinated benzoic acids (FBAs) in diverse and complex matrices.

A variety of methods centered around chromatography and mass spectrometry have proven effective. researchgate.net High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a foundational technique for separating FBAs from other compounds in a mixture. ekb.eg For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (MS), a technique known as LC-MS. A sensitive LC-MS/MS method has been developed for the direct determination and quantification of 15 different FBAs, achieving detection limits in the micrograms per liter (µg/L) range. nih.gov This method is notable for its rapid analysis time of less than 10 minutes and the ability to use small sample volumes without extensive cleanup. nih.gov

For ultra-trace analysis, more sophisticated approaches are employed. One such method involves solid-phase extraction (SPE) to concentrate the analytes from a large sample volume, followed by gas chromatography-mass spectrometry (GC-MS). nih.gov This technique has been successfully used for the analysis of 21 different FBAs in tap and reservoir water, reaching detection limits in the nanograms per liter (ng/L) range. nih.gov Another powerful technique is ion chromatography combined with electrospray mass spectrometry, which has been shown to increase sensitivity by three orders of magnitude compared to standard HPLC analysis. researchgate.net

More recently, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has emerged as a rapid and reliable method for analyzing FBAs. s4science.at One UHPLC-MS/MS method allows for the analysis of seventeen FBAs within four minutes, with limits of quantification in the parts-per-trillion (ppt) to parts-per-billion (ppb) range, depending on the specific analyte. s4science.at

These methodologies are summarized in the table below:

| Analytical Technique | Common Application | Typical Detection Limits | Key Advantages |

| RP-HPLC | Purity determination of FBAs and their related impurities. ekb.eg | Varies based on detector | Robust, reliable separation. ekb.eg |

| LC-MS/MS | Direct determination of FBAs in groundwater. nih.gov | ~1 µg/L | Fast analysis, minimal sample prep. nih.gov |

| SPE-GC-MS | Ultra-trace analysis of FBAs in environmental water samples. nih.gov | 6-44 ng/L | High sensitivity and enrichment factor. nih.gov |

| IC-MS | Trace analysis of multiple FBAs simultaneously. researchgate.net | Sub-ng/mL range | High sensitivity and precision. researchgate.net |

| UHPLC-MS/MS | Rapid analysis of FBA tracers in oil well water. s4science.at | ppt/ppb range | Excellent separation and reproducibility. s4science.at |

Emerging Research Frontiers for Highly Fluorinated Carboxylic Acids

The research landscape for highly fluorinated carboxylic acids, including this compound, is rapidly expanding. Their distinct properties are being leveraged in novel and innovative ways across multiple disciplines.

One of the most established applications is their use as conservative tracers in hydrological and oil reservoir studies. researchgate.nets4science.at Due to their high stability under reservoir conditions, low natural occurrence, and inertness, FBAs are injected into groundwater or oil wells to trace the flow and movement of fluids. researchgate.net The development of the highly sensitive analytical methods mentioned previously allows for the detection of these tracers at very low concentrations, providing valuable data for modeling water flow and optimizing oil recovery. s4science.at

In the realm of materials science and nanotechnology , fluorinated carboxylic acids are being investigated as powerful building blocks for creating self-assembled monolayers. Research has shown that while fluorination can prevent the self-assembly of a single type of molecule, it significantly enhances the ability of the carboxylic acid to act as a hydrogen bond donor, facilitating the formation of complex bimolecular networks. rsc.orgbrighton.ac.uk This property is crucial for designing novel surfaces with tailored chemical and physical properties.

The field of medicinal chemistry represents a significant frontier for this class of compounds. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. Derivatives of fluorinated benzoic acids are being explored for various therapeutic applications. For instance, they are a key component of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Furthermore, specific 2-fluoro benzoic acid derivatives have been investigated as selective inhibitors of the influenza A viral sialidase, an enzyme crucial for viral replication. researchgate.net The unique interactions of the fluorine atom within the enzyme's active site can lead to improved potency and selectivity. researchgate.net Novel 6-fluorobenzothiazole derivatives incorporating a benzoic acid moiety have also been synthesized and shown to possess promising anti-inflammatory activity. ekb.eg

Finally, there is an increasing focus on the environmental fate and potential sources of highly fluorinated carboxylic acids. Studies have identified the direct fluorination of polymers, such as high-density polyethylene (B3416737) (HDPE), as a potential source of perfluorinated carboxylic acids (PFCAs) in the environment. nih.gov These PFCAs, including branched isomers, are thought to be byproducts of the fluorination process. nih.gov Understanding these formation pathways is essential for assessing potential human exposure and developing more environmentally benign industrial processes.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid, and how do reaction conditions influence yield?

- Answer: The synthesis typically involves multi-step routes, including cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the trifluoromethylphenyl group, followed by fluorination or carboxylation. For example, electrophilic aromatic substitution or directed ortho-metalation can position substituents. Key factors include solvent polarity (e.g., DMF for solubility), temperature control (0–80°C to minimize side reactions), and catalyst choice (e.g., palladium for cross-coupling). Optimizing stoichiometry of fluorinating agents (e.g., Selectfluor) is critical to avoid over-fluorination .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Answer:

- NMR Spectroscopy: and NMR confirm substituent positions and fluorine integration .

- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 298.04) .

- X-ray Crystallography: Resolves steric effects from the trifluoromethyl group and confirms crystal packing .

- Elemental Analysis: Verifies C, H, F, and O content within ±0.3% deviation .

Q. How is the compound’s solubility profile determined, and what solvent systems are optimal for biological assays?

- Answer: Solubility is assessed via phase diagrams in solvents like DMSO (high solubility at 25°C, ~50 mg/mL), PBS (limited solubility, <1 mg/mL), or ethanol. For in vitro studies, DMSO stocks (≤0.1% v/v) are preferred to avoid cellular toxicity. Co-solvents (e.g., PEG-400) or micellar formulations can enhance aqueous solubility .

Advanced Research Questions

Q. How can researchers optimize the introduction of the trifluoromethyl group to avoid side reactions (e.g., defluorination or ring deactivation)?

- Answer:

- Precatalyst Selection: Use Pd(PPh) or Cu-mediated trifluoromethylation to enhance regioselectivity .

- Protecting Groups: Temporarily block reactive sites (e.g., -COOH) during trifluoromethylation to prevent electrophilic attack at undesired positions .

- Low-Temperature Reactions: Conduct steps at −20°C to stabilize intermediates and reduce radical side reactions .

Q. What strategies resolve contradictory data in biological activity studies (e.g., varying IC values across assays)?